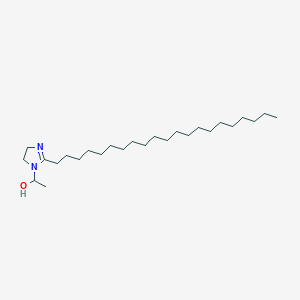![molecular formula C11H14N2 B1622613 3-[(2,3-Dimethylphenyl)amino]propanenitrile CAS No. 36034-59-0](/img/structure/B1622613.png)
3-[(2,3-Dimethylphenyl)amino]propanenitrile
Vue d'ensemble
Description
3-[(2,3-Dimethylphenyl)amino]propanenitrile, also known as DMAPCN, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a low melting point. DMAPCN is a versatile compound that can be used in a variety of organic synthesis reactions and has been used in the development of new drugs and other compounds. It is also useful in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Catalytic Applications
The ruthenium-catalyzed reaction of aniline derivatives with organoboronates, including compounds related to 3-[(2,3-Dimethylphenyl)amino]propanenitrile, demonstrates the potential for novel carbon-carbon bond formation. This process highlights the cleavage of aryl carbon−nitrogen bonds, offering a pathway for synthesizing phenylated products, which is a significant step in organic synthesis and pharmaceutical manufacturing (Ueno et al., 2007).
Synthesis of Heterocyclic Compounds
Research into the synthesis of new indole-containing derivatives, leveraging compounds akin to 3-[(2,3-Dimethylphenyl)amino]propanenitrile, has opened avenues for creating heterocyclic substances with promising antimicrobial activities. These synthetic strategies enable the development of potential therapeutic agents against a range of microbial organisms, showcasing the compound's utility in medicinal chemistry (Behbehani et al., 2011).
Photochemical Reactions
The study of photochemical transformations, especially in polar media, where derivatives of 3-[(2,3-Dimethylphenyl)amino]propanenitrile undergo photoheterolysis, sheds light on the complex behaviors of these compounds under ultraviolet irradiation. Such investigations are fundamental for understanding the photostability and photoactivation processes relevant to material sciences and photopharmacology (Guizzardi et al., 2001).
Advanced Material Development
The synthesis and characterization of conjugated polyelectrolytes based on polyfluorene, where the structural motifs resemble those of 3-[(2,3-Dimethylphenyl)amino]propanenitrile, illustrate the compound's relevance in creating materials with novel electrochemical and photophysical properties. Such materials find applications in optoelectronics, including light-emitting diodes and photovoltaic cells (Huang et al., 2004).
Nanotechnology
The controlled synthesis of single-crystal one-dimensional nanostructures from charge-transfer organic molecules, closely related to 3-[(2,3-Dimethylphenyl)amino]propanenitrile, underscores the compound's potential in nanotechnology. This process, utilizing directional supramolecular interactions, enables the formation of nanoribbons, nanotubes, and nanowires, pivotal for the advancement in nano-electronic devices and sensors (Zhang et al., 2007).
Propriétés
IUPAC Name |
3-(2,3-dimethylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6,13H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIZSHFDUYDHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395323 | |
| Record name | 3-[(2,3-dimethylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethylphenyl)amino]propanenitrile | |
CAS RN |
36034-59-0 | |
| Record name | 3-[(2,3-dimethylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[2-(1-Methylethyl)phenoxy]acetonitrile](/img/structure/B1622550.png)
